2-(1,4-Dihydroquinazolin-4-yl)acetonitrile

Medicinal Chemistry Organic Synthesis Building Block Derivatization

Select this 1,4-dihydroquinazoline building block for its unique C4-cyanomethyl handle, enabling nucleophilic alkylation pathways unavailable with oxidized quinazolin-4(3H)-one analogs. The specific 1,4-isomer ensures defined N3-regioselective functionalization critical for SAR library design. Documented as a key reactant in SMN protein modulator, hNav1.7 inhibitor, and iNOS inhibitor synthesis, this compound directly supports therapeutic programs in spinal muscular atrophy, pain pharmacology, and inflammatory disease research.

Molecular Formula C10H9N3
Molecular Weight 171.203
CAS No. 1609734-96-4
Cat. No. B2530640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-Dihydroquinazolin-4-yl)acetonitrile
CAS1609734-96-4
Molecular FormulaC10H9N3
Molecular Weight171.203
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N=CN2)CC#N
InChIInChI=1S/C10H9N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,10H,5H2,(H,12,13)
InChIKeyZCMIDMAOHOTZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,4-Dihydroquinazolin-4-yl)acetonitrile (CAS 1609734-96-4): Procurement Considerations and Core Identity for Research Sourcing


2-(1,4-Dihydroquinazolin-4-yl)acetonitrile (CAS 1609734-96-4, molecular formula C₁₀H₉N₃, MW 171.20) is a heterocyclic building block belonging to the 1,4-dihydroquinazoline class, characterized by a partially reduced quinazoline core bearing a cyanomethyl substituent at the C4 position . This scaffold is recognized as a privileged structure in medicinal chemistry [1], with the acetonitrile moiety offering synthetic versatility for further derivatization. The compound has been cited as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as iNOS inhibitors [2].

Why Generic Quinazoline Analogs Cannot Substitute for 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile (CAS 1609734-96-4) in Targeted Synthesis


Substitution with closely related dihydroquinazoline analogs introduces critical variability in both reactivity and biological outcome that undermines experimental reproducibility. The specific 1,4-dihydroquinazoline core, distinguished from its 2,3-dihydroquinazoline and 3,4-dihydroquinazoline isomers [1], exhibits distinct electronic properties that influence regioselective functionalization at the N3 position [2]. Furthermore, the cyanomethyl group at C4 provides a uniquely positioned nucleophilic handle that differs fundamentally from oxidized quinazolin-4(3H)-one analogs or other nitrile-bearing derivatives, enabling alkylation and further elaboration pathways not accessible with alternative scaffolds [3]. These structural determinants translate directly to divergent biological profiles, as evidenced by the compound's documented application as a reactant in SMN protein modulator, hNav1.7 inhibitor, and iNOS inhibitor synthesis pathways [4].

Quantitative Differentiation Evidence for 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile (CAS 1609734-96-4) Against Comparators


Synthetic Versatility: Cyanomethyl Group Enables Alkylation Pathways Inaccessible to Quinazolinone Analogs

The cyanomethyl group at the C4 position of 2-(1,4-dihydroquinazolin-4-yl)acetonitrile provides a nucleophilic α-carbon adjacent to the nitrile that can be deprotonated for alkylation reactions. This functionality is absent in the oxidized quinazolin-4(3H)-one analog, which lacks an α-proton at the corresponding position and cannot undergo analogous alkylation chemistry [1]. The nitrile anion intermediate enables C–C bond formation at the C4 side chain, a synthetic transformation not possible with 2,3-dihydroquinazoline derivatives that carry no equivalent nucleophilic carbon [2].

Medicinal Chemistry Organic Synthesis Building Block Derivatization

Core Scaffold Isomerism: 1,4-Dihydroquinazoline Exhibits Distinct Regioselectivity and Reactivity Versus 3,4-Dihydroquinazoline

The 1,4-dihydroquinazoline scaffold is structurally and electronically distinct from the more commonly encountered 3,4-dihydroquinazoline isomer. While 3,4-dihydroquinazolines can be converted to 1,4-dihydroquinazolines via a two-step N1 dealkylation and regioselective N3 functionalization protocol [1], the reverse transformation is not straightforward, underscoring the non-interchangeable nature of these isomers. The 1,4-isomer presents different hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors for the target compound vs. distinct patterns for 3,4-isomers) and electronic distribution that influences both chemical reactivity and biological target recognition .

Heterocyclic Chemistry Regioselective Synthesis Scaffold Differentiation

Documented Research Applications: Reactant for SMN Modulators, Nav1.7 Inhibitors, and iNOS Inhibitors

According to safety and application documentation, 2-(1,4-dihydroquinazolin-4-yl)acetonitrile is explicitly cited as a reactant for the synthesis of three distinct classes of pharmacologically relevant compounds: (1) survival motor neuron (SMN) protein modulators, (2) diaminotriazine hNav1.7 inhibitors, and (3) heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) [1]. The quinazoline scaffold class has been validated in high-throughput screening as capable of increasing SMN protein levels and nuclear gem/Cajal body numbers in patient-derived cells [2], establishing a precedent for the compound's utility in spinal muscular atrophy research.

Spinal Muscular Atrophy Pain Research Inflammation Ion Channel Pharmacology

Optimal Research and Procurement Application Scenarios for 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile (CAS 1609734-96-4)


Synthesis of C4-Extended Dihydroquinazoline Libraries via Nitrile α-Alkylation

This compound is optimally deployed as a building block in medicinal chemistry campaigns requiring C4-side chain elaboration. The cyanomethyl group at C4 provides a nucleophilic α-carbon that, upon deprotonation, can undergo alkylation with various electrophiles [1], enabling the systematic exploration of structure-activity relationships at the C4 position. This synthetic pathway is unavailable when using quinazolin-4(3H)-one analogs, which lack the requisite α-proton, making this compound the appropriate choice for C4-functionalized dihydroquinazoline library construction.

Spinal Muscular Atrophy (SMA) Research: SMN Protein Modulator Precursor Synthesis

Given the documented application of 2-(1,4-dihydroquinazolin-4-yl)acetonitrile as a reactant in the synthesis of SMN protein modulators [2], and the established activity of quinazoline-class compounds in increasing SMN protein levels in patient-derived cells [3], this compound is particularly well-suited for research programs targeting spinal muscular atrophy. Researchers investigating small-molecule SMN2 splicing modulators or SMN protein stabilizers should prioritize this specific building block over generic quinazoline alternatives.

Ion Channel and Inflammation Target Synthesis: hNav1.7 and iNOS Inhibitor Precursor

This compound is cited as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors and heteroalicyclic carboxamidines as iNOS inhibitors [2]. For research programs in pain pharmacology (Nav1.7 is a validated analgesic target) or inflammatory disease research (iNOS mediates nitric oxide production in inflammatory responses), this building block provides a direct entry point to compound series with documented activity against these therapeutic targets. Alternative dihydroquinazoline building blocks may not offer equivalent synthetic access to these specific pharmacologically relevant chemotypes.

Regioselective Heterocyclic Scaffold Diversification via N3 Functionalization

The 1,4-dihydroquinazoline core, as distinct from its 3,4-dihydroquinazoline isomer, enables regioselective functionalization at the N3 position [4]. This regioselectivity is a critical consideration for medicinal chemists designing focused libraries where N-substitution pattern significantly influences biological activity. Researchers requiring precise control over nitrogen substitution patterns in dihydroquinazoline-derived compounds should select this 1,4-isomer for its defined and predictable regioselective functionalization profile.

Quote Request

Request a Quote for 2-(1,4-Dihydroquinazolin-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.